molecular formula C22H24N4O3S B3208160 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine CAS No. 1049338-71-7

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine

Cat. No. B3208160
CAS RN: 1049338-71-7
M. Wt: 424.5 g/mol
InChI Key: LDAKVCUISOPVST-UHFFFAOYSA-N
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Description

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine is a chemical compound with potential therapeutic applications. It belongs to the class of pyridazine derivatives and has been extensively studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine is complex and involves multiple pathways. It has been shown to inhibit the activity of specific enzymes, such as phosphodiesterases and histone deacetylases, which are involved in various cellular processes. It also acts as an antagonist of specific receptors, such as the adenosine receptor, which is involved in inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine are diverse and depend on the specific target and pathway affected. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and improve cognitive function. It also has potential applications in the treatment of cardiovascular diseases and metabolic disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine in lab experiments include its high potency and specificity for specific targets, its ability to penetrate the blood-brain barrier, and its low toxicity. However, its complex mechanism of action and potential off-target effects can make it challenging to interpret results and design experiments.

Future Directions

There are several potential future directions for research on 3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine. These include further optimization of its synthesis method, identification of novel targets and pathways, and development of more specific and potent derivatives. It also has potential applications in combination therapy and personalized medicine, and its use as a diagnostic tool for specific diseases is also being explored.

Scientific Research Applications

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Its ability to inhibit specific enzymes and receptors makes it a potential candidate for drug development.

properties

IUPAC Name

3-(4-benzylsulfonylpiperazin-1-yl)-6-(4-methoxyphenyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3S/c1-29-20-9-7-19(8-10-20)21-11-12-22(24-23-21)25-13-15-26(16-14-25)30(27,28)17-18-5-3-2-4-6-18/h2-12H,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAKVCUISOPVST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine
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3-(4-(Benzylsulfonyl)piperazin-1-yl)-6-(4-methoxyphenyl)pyridazine

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